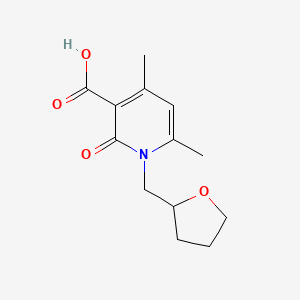

4,6-dimethyl-2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydropyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,6-dimethyl-2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyridine ring, a tetrahydrofuran moiety, and various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include the formation of the pyridine ring, introduction of the tetrahydrofuran moiety, and functionalization of the carboxylic acid group. Detailed synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical literature or patents.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This may include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-dimethyl-2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridine carboxylic acids exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study highlighted the synthesis of novel dihydropyridine derivatives that demonstrated the ability to overcome multidrug resistance in tumor cells. The mechanism of action is believed to involve the inhibition of specific enzymes that contribute to drug resistance, thus enhancing the efficacy of existing chemotherapeutics .

Antibacterial Properties

Compounds similar to 4,6-dimethyl-2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydropyridine-3-carboxylic acid have been studied for their antibacterial properties. Research has shown that certain derivatives possess activity against Gram-positive and Gram-negative bacteria. The structural modifications at the dihydropyridine core are crucial for enhancing antibacterial efficacy .

Cardiovascular Health

Dihydropyridine derivatives are known calcium channel blockers, which are used in treating hypertension and angina. The compound's ability to modulate calcium influx in cardiac and smooth muscle cells makes it a candidate for further development in cardiovascular therapies .

Agricultural Applications

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to inhibit specific enzymes in pests. Research indicates that derivatives can effectively reduce pest populations while being less harmful to beneficial insects. This selectivity is crucial for sustainable agricultural practices .

Plant Growth Regulation

Studies have suggested that certain dihydropyridine compounds can act as plant growth regulators, promoting root development and improving stress tolerance in plants. This application could enhance crop yields under adverse environmental conditions .

Material Science Applications

Polymer Synthesis

The unique chemical structure of this compound allows for its use in synthesizing novel polymers with enhanced mechanical properties. These polymers can be utilized in various applications ranging from packaging materials to biomedical devices .

Nanomaterials Development

Recent advancements have explored the use of this compound in the synthesis of nanomaterials. The incorporation of dihydropyridine derivatives into nanostructures has been shown to enhance their stability and functionality, making them suitable for applications in drug delivery systems and sensors .

Case Studies

Wirkmechanismus

The mechanism of action of 4,6-dimethyl-2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4,6-dimethyl-2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydropyridine-3-carboxylic acid include other pyridine derivatives and compounds with tetrahydrofuran moieties. Examples include:

- 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- 2-Oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

4,6-Dimethyl-2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and cellular proliferation. This article explores the compound's synthesis, cytotoxic effects, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis and Characterization

The compound can be synthesized through a series of chemical reactions involving dihydropyridine derivatives. For instance, a notable synthesis method involves the reaction of methyl 3-amino-5-bromo-2-methylbenzoate with dihydro-2H-pyran-4(3H)-one under reductive amination conditions, producing various dihydropyridine carboxylic acids . The characterization of these compounds is typically performed using spectroscopic methods such as NMR and mass spectrometry.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For example, compounds derived from this structure showed IC50 values in the range of 7.94 ± 1.6 μM to 9.24 ± 0.9 μM against the HCT-15 colon cancer cell line .

The cytotoxic effects are attributed to the compound's ability to induce apoptosis in cancer cells, potentially through interactions with key proteins involved in cell survival pathways.

The mechanism by which this compound exerts its biological effects is multifaceted:

- PARP Inhibition : Docking studies indicate that the compound interacts with PARP-1 (Poly (ADP-ribose) polymerase 1), a protein involved in DNA repair and cell survival. The binding affinity of the compound to PARP-1 suggests it could inhibit its activity, leading to increased apoptosis in cancer cells .

- Electrophilic Properties : The presence of electrophilic sites in the molecule enhances its reactivity with nucleophiles within biological systems, which may contribute to its anticancer properties .

- Molecular Electrostatic Potential : Analysis reveals that the compound has regions of negative and positive electrostatic potential that facilitate interactions with biological targets, enhancing its therapeutic efficacy against tumors .

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives in preclinical settings:

- Study on FaDu Cells : A study comparing the cytotoxicity of various dihydropyridine derivatives found that those similar to 4,6-dimethyl derivatives exhibited superior activity compared to standard chemotherapeutics like bleomycin .

- In Silico Studies : Computational modeling has shown that modifications to the dihydropyridine structure can enhance binding affinity to target proteins involved in cancer progression, suggesting a pathway for optimizing drug design .

Comparative Analysis

The following table summarizes key findings related to the biological activity of 4,6-dimethyl derivatives compared to other known compounds:

| Compound Name | IC50 (μM) | Target Protein | Mechanism |

|---|---|---|---|

| 4,6-Dimethyl Derivative | 7.94 ± 1.6 | PARP-1 | Inhibition leading to apoptosis |

| Bleomycin | ~10 | DNA | DNA strand breakage |

| Other Dihydropyridines | Varies | Various | Diverse mechanisms |

Eigenschaften

IUPAC Name |

4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-8-6-9(2)14(7-10-4-3-5-18-10)12(15)11(8)13(16)17/h6,10H,3-5,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRZFELTDTVJLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.